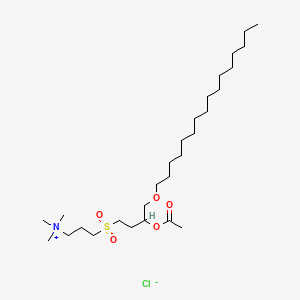
D-Glycero-D-gulo-heptose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glycero-D-gulo-heptose can be synthesized from D-glucose through a series of chemical reactions. One common method involves the condensation of D-glucose with nitromethane in the presence of sodium methoxide, resulting in the formation of 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol. This intermediate is then converted to this compound via the Nef reaction .
Industrial Production Methods: While there is limited information on the industrial production of this compound, the synthetic methods developed in the laboratory can be scaled up for industrial purposes. The optimization of these methods involves increasing the efficiency of the synthesis and reducing the number of steps required .
Chemical Reactions Analysis
Types of Reactions: D-Glycero-D-gulo-heptose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form D-glycero-D-gulo-heptonic acid .
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogenation in the presence of a catalyst like palladium can reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic displacement reactions can occur with reagents like sodium methoxide.
Major Products:
Oxidation: D-glycero-D-gulo-heptonic acid
Reduction: D-glycero-D-gulo-heptitol
Substitution: Various substituted heptose derivatives.
Scientific Research Applications
D-Glycero-D-gulo-heptose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism by which D-Glycero-D-gulo-heptose exerts its effects involves its interaction with specific enzymes and metabolic pathways. For instance, it has been studied for its effects on glucose metabolism and insulinotropic action in pancreatic islets . It does not serve as a carbon or nitrogen source for certain bacteria, indicating its unique metabolic properties .
Comparison with Similar Compounds
- D-Glycero-D-ido-heptose
- D-Glycero-D-manno-heptose
- L-Glycero-D-manno-heptose
Comparison: D-Glycero-D-gulo-heptose is unique due to its specific stereochemistry, which distinguishes it from other heptoses like D-Glycero-D-ido-heptose and D-Glycero-D-manno-heptose. These differences in stereochemistry can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-PJEQPVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031278 | |
| Record name | D-Glycero-D-gulo-heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3146-50-7 | |
| Record name | D-glycero-D-gulo-Heptose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glycero-D-gulo-heptose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glycero-D-gulo-heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-gulo-heptose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile](/img/structure/B1205422.png)







